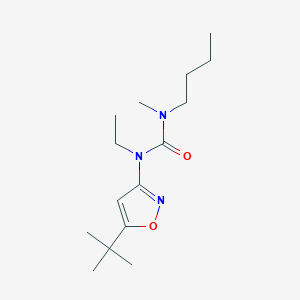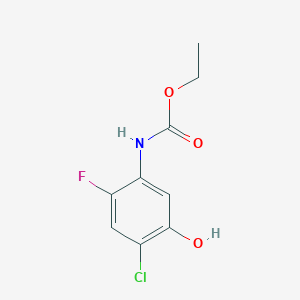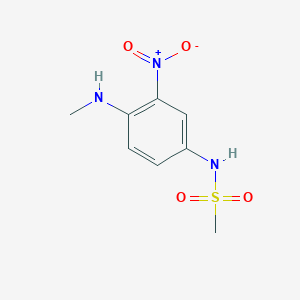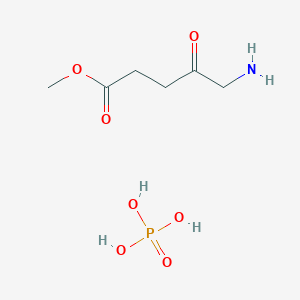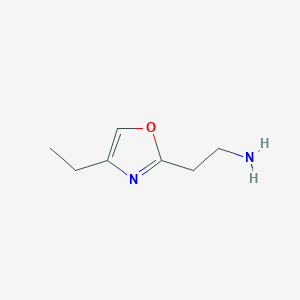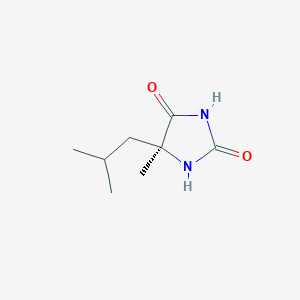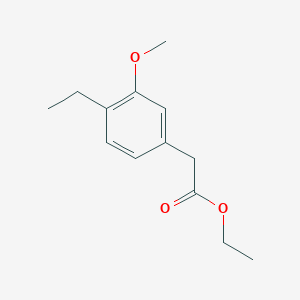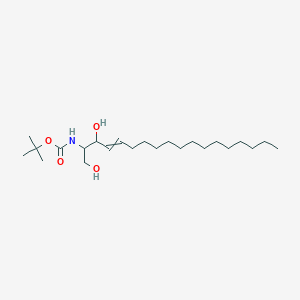
N-Boc-erythro-sphingosine
概要
説明
tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a long aliphatic chain with hydroxyl groups and a double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the reaction of tert-butyl carbamate with an appropriate aliphatic chain precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a fully saturated aliphatic chain.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Chemistry: In chemistry, N-Boc-erythro-sphingosine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions of carbamates with biological macromolecules.
Medicine: In medicine, this compound has potential applications as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the design of materials with specific properties.
作用機序
The mechanism of action of N-Boc-erythro-sphingosine involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The aliphatic chain and hydroxyl groups can interact with lipid membranes, affecting their fluidity and permeability .
類似化合物との比較
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the long aliphatic chain.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromine atom, making it more reactive in substitution reactions.
N-Boc-ethylenediamine: Contains an ethylenediamine moiety, used in peptide synthesis.
Uniqueness: tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate is unique due to its long aliphatic chain with hydroxyl groups and a double bond, providing a combination of hydrophobic and hydrophilic properties. This makes it versatile for applications in various fields, from organic synthesis to industrial applications.
特性
分子式 |
C23H45NO4 |
|---|---|
分子量 |
399.6 g/mol |
IUPAC名 |
tert-butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27) |
InChIキー |
UMUDVBSIURBUGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
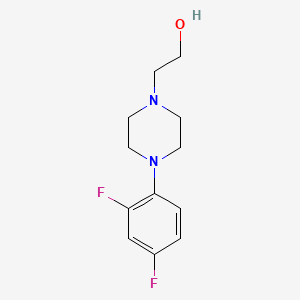
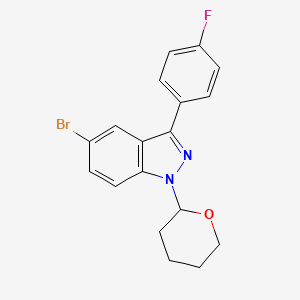
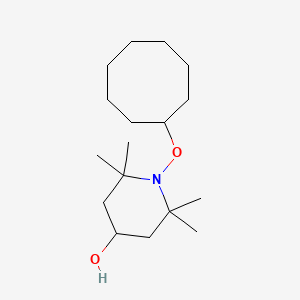
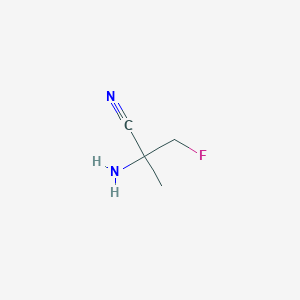

![2,3-Dihydrothieno[3,2-b]quinolin-9-amine](/img/structure/B8558129.png)
![1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B8558136.png)
